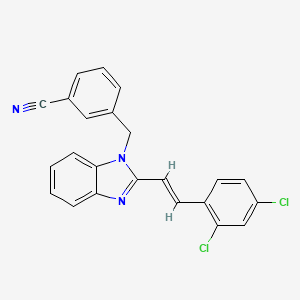![molecular formula C17H20N6O B2447184 6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine CAS No. 2310096-82-1](/img/structure/B2447184.png)
6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine" is a complex organic molecule that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are often of interest in pharmaceutical and biochemical research due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: : The initial synthesis often begins with the preparation of 6-methylpyrimidine-4-ol.
Step 2: : The 6-methylpyrimidine-4-ol undergoes an etherification reaction with a piperidin-4-ylmethanol derivative to form the intermediate.
Step 3: : This intermediate is then reacted with imidazo[1,2-b]pyridazine under specific conditions to yield the final compound.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This can include continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various reactions, including:
Oxidation: : The pyridazine ring can be oxidized under strong oxidative conditions.
Reduction: : Reduction can modify functional groups on the pyrimidine ring.
Substitution: : The imidazo[1,2-b]pyridazine core can participate in nucleophilic or electrophilic substitution reactions.
Oxidation: : Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: : Common reductants include lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: : Conditions vary widely, but common reagents include halogens and organometallic compounds.
Oxidation Products: : Modified imidazo[1,2-b]pyridazines with oxidized side chains.
Reduction Products: : Compounds with reduced pyrimidine or piperidine derivatives.
Substitution Products: : Varied, depending on the substituent introduced.
Scientific Research Applications
Biology and Medicine:
Pharmacological Studies: : Often investigated for its potential as a therapeutic agent, particularly in cancer research due to its possible inhibitory effects on specific enzymes.
Biochemical Pathways: : Used to probe biochemical pathways and enzyme activities.
Industry: The compound finds applications in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
Mechanism by Which the Compound Exerts Its Effects: The mechanism typically involves interaction with specific molecular targets such as enzymes or receptors, inhibiting their activity or altering their function.
Molecular Targets and Pathways Involved:Enzymes: : Could target enzymes involved in cell signaling or metabolic pathways.
Receptors: : May bind to receptors on cell surfaces, influencing cell communication and function.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Compared to other imidazo[1,2-b]pyridazines, this compound may exhibit higher specificity and potency for certain biological targets due to its unique substituents.
List of Similar Compounds:6-(4-(2-Chloropyrimidin-4-yl)piperidin-1-yl)imidazo[1,2-b]pyridazine: : Another derivative with different substituents on the pyrimidine ring.
6-(4-(((2-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine: : Similar but with methyl group on a different position of the pyrimidine ring.
This compound’s complexity and versatility make it a fascinating subject for research in various scientific fields
Properties
IUPAC Name |
6-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]imidazo[1,2-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-13-10-17(20-12-19-13)24-11-14-4-7-22(8-5-14)16-3-2-15-18-6-9-23(15)21-16/h2-3,6,9-10,12,14H,4-5,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYXBGWFRZWDDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NN4C=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl N-[(3R)-1-prop-2-ynylpiperidin-3-yl]carbamate](/img/structure/B2447101.png)


![1-(2,7-Dibromospiro[fluorene-9,4'-piperidin]-1'-yl)ethanone](/img/structure/B2447106.png)
![(3S)-1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2447107.png)
methanone oxime](/img/structure/B2447108.png)
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2447109.png)
![3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2447110.png)
![3-[(4-ETHYLPHENYL)CARBAMOYL]-2-({2-[(2-METHOXYPHENYL)AMINO]ETHYL}AMINO)PROPANOIC ACID](/img/structure/B2447111.png)
![N-[(2,5-Dimethylfuran-3-YL)methyl]thiophene-2-sulfonamide](/img/structure/B2447113.png)


![5-{[(3-Methoxyphenyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B2447119.png)
![16-[4-(2-Hydroxyethyl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B2447121.png)
